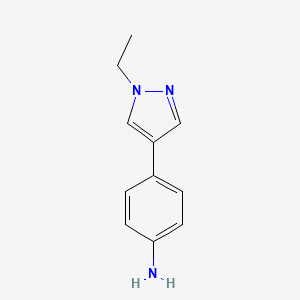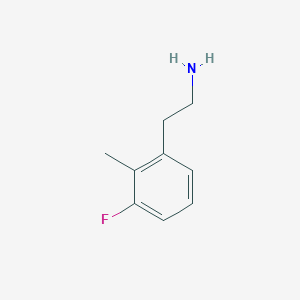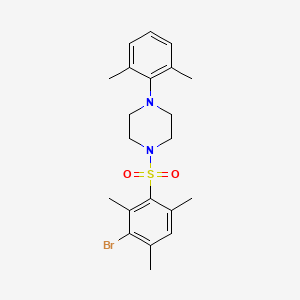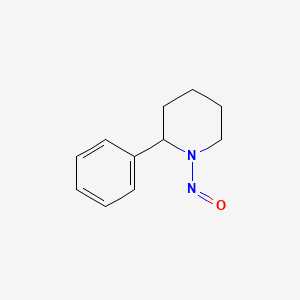
5-Chloro-2-(propylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 5-cloro-2-(propilamino)benzoico es un compuesto orgánico con la fórmula molecular C10H12ClNO2. Es un derivado del ácido benzoico, donde el átomo de hidrógeno en la posición 5 del anillo de benceno se reemplaza por un átomo de cloro y el átomo de hidrógeno en la posición 2 se reemplaza por un grupo propilamino.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 5-cloro-2-(propilamino)benzoico generalmente involucra los siguientes pasos:
Nitración: El material de partida, el ácido benzoico, se somete a nitración para introducir un grupo nitro en la posición 5.
Reducción: El grupo nitro luego se reduce a un grupo amino utilizando un agente reductor como el gas hidrógeno en presencia de un catalizador de paladio.
Alquilación: El grupo amino se alquila con bromuro de propilo para introducir el grupo propilamino.
Cloración: Finalmente, el compuesto se clora en la posición 5 utilizando un agente clorante como el cloruro de tionilo.
Métodos de producción industrial
En entornos industriales, la producción de ácido 5-cloro-2-(propilamino)benzoico puede involucrar métodos más eficientes y escalables. Estos métodos a menudo incluyen el uso de reactores de flujo continuo y condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El uso de catalizadores y sistemas automatizados puede mejorar aún más la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 5-cloro-2-(propilamino)benzoico puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en aminas u otras formas reducidas.
Sustitución: El átomo de cloro en la posición 5 se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el gas hidrógeno en presencia de un catalizador de paladio se utilizan comúnmente.
Sustitución: Las reacciones de sustitución nucleofílica a menudo involucran reactivos como el hidróxido de sodio o el terc-butóxido de potasio.
Principales productos formados
Oxidación: Quinonas u otros derivados oxidados.
Reducción: Aminas u otras formas reducidas.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El ácido 5-cloro-2-(propilamino)benzoico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en estudios que involucran inhibición enzimática y unión a receptores.
Industria: El compuesto se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido 5-cloro-2-(propilamino)benzoico implica su interacción con objetivos moleculares específicos. El grupo propilamino puede interactuar con enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. El átomo de cloro en la posición 5 también puede influir en la reactividad y la afinidad de unión del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 5-bromo-2-(propilamino)benzoico: Estructura similar pero con un átomo de bromo en lugar de cloro.
Ácido 5-fluoro-2-(propilamino)benzoico: Estructura similar pero con un átomo de flúor en lugar de cloro.
Ácido 5-yodo-2-(propilamino)benzoico: Estructura similar pero con un átomo de yodo en lugar de cloro.
Singularidad
El ácido 5-cloro-2-(propilamino)benzoico es único debido a la presencia del átomo de cloro, que puede influir en su reactividad química y actividad biológica. El grupo propilamino también contribuye a sus propiedades distintivas, lo que lo convierte en un compuesto valioso en diversas aplicaciones.
Propiedades
Fórmula molecular |
C10H12ClNO2 |
|---|---|
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
5-chloro-2-(propylamino)benzoic acid |
InChI |
InChI=1S/C10H12ClNO2/c1-2-5-12-9-4-3-7(11)6-8(9)10(13)14/h3-4,6,12H,2,5H2,1H3,(H,13,14) |
Clave InChI |
OTENLGQABPTTSC-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1=C(C=C(C=C1)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiazolo[4,5-b]pyridin-2-amine,n-(phenylmethyl)-](/img/structure/B12115032.png)
![1,3,4-Oxadiazole-2-propanamine, 5-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B12115038.png)
![1h-Indol-6-amine,4-[(phenylmethyl)sulfonyl]-](/img/structure/B12115040.png)
![Arsonic acid, [2-(acetylamino)phenyl]-](/img/structure/B12115057.png)
![4-[[1-[[1-[2-[[3-Methyl-1-[(4-methyl-2-oxochromen-6-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12115058.png)





![N4,N4'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12115090.png)



